

Application Notes and Protocols: Evaluating PF-06455943 in a G2019S LRRK2 Mutant Model

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For Researchers, Scientists, and Drug Development Professionals Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling, and mutations within the LRRK2 gene are strongly associated with an increased risk of developing Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to constitutively elevated kinase activity. This hyperactivity is believed to contribute to the neurodegenerative processes in PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.

PF-06455943 is a potent inhibitor of LRRK2 kinase activity. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of **PF-06455943** in cellular and in vitro models harboring the LRRK2 G2019S mutation. The included protocols detail key assays for characterizing the inhibitory potential of this compound.

Data Presentation

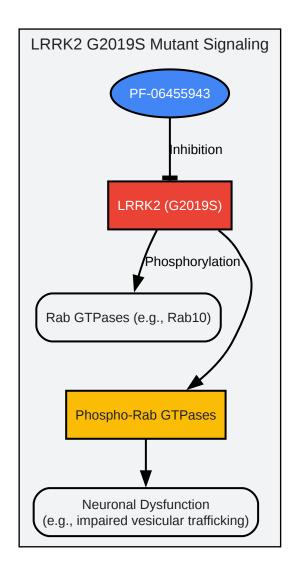
The inhibitory activity of **PF-06455943** against both wild-type (WT) and G2019S mutant LRRK2 has been quantified across various assay formats. The following tables summarize the key potency data for easy comparison.



Assay Type	Target	IC50 Value
Enzymatic Assay	LRRK2 (WT)	3 nM[1]
Enzymatic Assay	LRRK2 (G2019S)	9 nM[1]
Whole Cell Assay	LRRK2	20 nM[1]

Signaling Pathways and Experimental Workflows

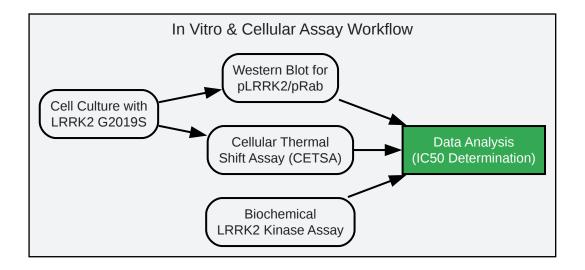
To understand the context of **PF-06455943**'s action, it is crucial to visualize the LRRK2 signaling pathway and the experimental workflows used for its characterization.



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Caption: LRRK2 G2019S Signaling and Inhibition by PF-06455943.



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Caption: Workflow for evaluating PF-06455943 efficacy.

Experimental Protocols Protocol 1: In Vitro LRRK2 G2019S Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of recombinant LRRK2 G2019S and its inhibition by **PF-06455943**.

Materials:

- Recombinant LRRK2 (G2019S) enzyme
- LRRKtide (or similar fluorescently labeled peptide substrate)
- ATP
- Kinase Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[2]



- PF-06455943 stock solution in DMSO
- Terbium-labeled anti-phospho substrate antibody
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation: Prepare a serial dilution of PF-06455943 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
- Reaction Setup: In a 384-well plate, add 2 μL of the PF-06455943 dilution or DMSO vehicle control.
- Enzyme Addition: Add 4 μ L of recombinant LRRK2 G2019S enzyme diluted in kinase assay buffer.
- Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation: Initiate the kinase reaction by adding 4 μL of a substrate/ATP mix (containing LRRKtide and ATP). The final concentrations should be optimized, but a starting point is 200 nM LRRKtide and 10 μM ATP.
- Reaction Incubation: Incubate the reaction for 60-120 minutes at room temperature.
- Detection: Stop the reaction by adding 10 μL of the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.
- Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.
- Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
- Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.



Protocol 2: Western Blotting for LRRK2 pS935 Inhibition in a Cellular Model

This protocol details the use of Western blotting to assess the inhibition of LRRK2 G2019S autophosphorylation at Serine 935 in a cellular context.[4][5]

Materials:

- Cells expressing LRRK2 G2019S (e.g., HEK293T, SH-SY5Y)
- Cell culture medium and supplements
- PF-06455943
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and running buffer
- PVDF membrane
- · Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Plate cells expressing LRRK2 G2019S and allow them to adhere. Treat the cells with a dose range of **PF-06455943** (e.g., 1 nM to 10 μ M) for 90 minutes.[6]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[4]
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).



- SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 10-20 μg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[4]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody against phospho-LRRK2 (pS935) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and image the signal.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.
- Data Analysis: Quantify the band intensities for pS935 and total LRRK2. Calculate the ratio
 of pS935 to total LRRK2 for each treatment condition and plot the percentage of inhibition
 relative to the vehicle control to determine the cellular IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7]

Materials:

- Cells expressing LRRK2 G2019S
- PF-06455943
- PBS and lysis buffer with protease inhibitors (no detergents)
- PCR tubes or plates



- Thermal cycler
- Centrifuge

Procedure:

- Cell Treatment: Treat cultured cells with PF-06455943 at a concentration expected to show significant target engagement (e.g., 10x cellular IC50) or with a vehicle control (DMSO) for 1 hour.
- Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
- Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze
 the amount of soluble LRRK2 at each temperature for both the drug-treated and vehicletreated samples by Western blotting, as described in Protocol 2.
- Data Interpretation: In the presence of PF-06455943, LRRK2 G2019S should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

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